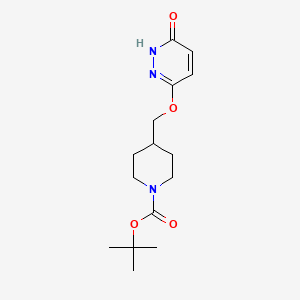

tert-Butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-[(6-oxo-1H-pyridazin-3-yl)oxymethyl]piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-15(2,3)22-14(20)18-8-6-11(7-9-18)10-21-13-5-4-12(19)16-17-13/h4-5,11H,6-10H2,1-3H3,(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHXROQEABJSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate (CAS Number: 1219828-16-6) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

The molecular formula for this compound is , with a molecular weight of 295.33 g/mol. The structure includes a piperidine ring substituted with a pyridazinone moiety, which is critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C14H21N3O4 |

| Molecular Weight | 295.33 g/mol |

| CAS Number | 1219828-16-6 |

Biological Activity

Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific biological targets.

Anticonvulsant Activity

A study highlighted the anticonvulsant properties of similar pyridazinone derivatives. These compounds were evaluated for their ability to inhibit seizure activity in animal models, demonstrating significant protective effects against induced seizures. The structure–activity relationship (SAR) analysis suggested that modifications to the piperidine and pyridazinone moieties could enhance anticonvulsant efficacy .

Antitumor Activity

In vitro studies have shown that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives were tested against human liver carcinoma cells (HepG2) and demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin .

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation through interaction with key regulatory proteins involved in cell cycle control.

The biological activity of this compound may be attributed to its ability to modulate enzyme activity and inhibit specific signaling pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Interaction : It has been suggested that the compound interacts with neurotransmitter receptors, which could explain its anticonvulsant effects.

- Apoptotic Pathways : The activation of apoptotic pathways in cancer cells indicates that it may influence mitochondrial membrane permeability and caspase activation.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

- Study on Anticonvulsant Efficacy : A study involving a series of pyridazinone derivatives showed that structural modifications led to enhanced anticonvulsant properties in rodent models. The most effective compounds resulted in over 80% protection against seizures induced by pentylenetetrazole .

- Antitumor Efficacy Assessment : Another investigation assessed the cytotoxic effects of related compounds on various cancer cell lines. Results indicated that specific structural features were crucial for maximizing antiproliferative activity, with some derivatives exhibiting IC50 values below 10 µM against HepG2 cells .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores.

Case Study: Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. A study demonstrated that tert-butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate showed activity against various bacterial strains, suggesting its potential as an antibiotic candidate .

Neurological Research

The piperidine moiety is often associated with neuroactive compounds.

Case Study: Neuroprotective Effects

In vitro studies have shown that similar compounds can protect neuronal cells from oxidative stress. A specific investigation into the neuroprotective effects of this compound revealed promising results, indicating that it may help in conditions like Alzheimer's disease by reducing cell apoptosis .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis.

Case Study: Synthesis of New Derivatives

Researchers have successfully used this compound as a starting material to synthesize new derivatives with enhanced biological activity. For instance, modifications on the piperidine ring have led to compounds with improved potency against cancer cell lines .

Material Science Applications

The compound's chemical properties allow it to be utilized in the development of specialty materials.

Case Study: Polymer Chemistry

In polymer chemistry, the incorporation of this compound into polymer matrices has been studied for improving thermal stability and mechanical properties. Research has shown that polymers modified with this compound exhibit enhanced performance under stress conditions .

Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

2.1. Positional Isomers: 3- vs. 4-Substituted Piperidine Derivatives

A closely related positional isomer, tert-Butyl 3-((6-oxo-1,6-dihydropyridazin-3-yl)oxy)piperidine-1-carboxylate, differs only in the substituent position on the piperidine ring (3-position instead of 4) . This minor structural variation significantly impacts molecular interactions:

- Conformational Flexibility: The spatial arrangement of the pyridazinone group relative to the piperidine ring could alter intramolecular hydrogen bonding or π-π stacking interactions.

2.2. Heterocyclic Substituent Variations

2.2.1. Pyridazinone vs. Thiadiazole Derivatives

The compound tert-Butyl 4-(6-(((5-amino-1,3,4-thiadiazol-2-yl)oxy)methyl)pyridin-3-yl)piperidine-1-carboxylate replaces the pyridazinone group with a thiadiazole ring . Key differences include:

- Electronic Properties: Thiadiazoles are electron-deficient heterocycles with strong hydrogen-bond-accepting capabilities, whereas pyridazinones offer both hydrogen-bond donor (NH) and acceptor (C=O) groups.

- Biological Activity: Thiadiazoles are associated with antimicrobial and antitumor activities, while pyridazinones are explored for anti-inflammatory and kinase inhibition roles .

2.2.2. Imidazopyrrolopyrazine Derivatives

In tert-Butyl 3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidine-1-carboxylate, the pyridazinone is replaced by a fused imidazopyrrolopyrazine system . This bicyclic structure introduces:

- Synthetic Complexity: The multi-step synthesis involving Lawesson’s reagent and NaOH highlights challenges in achieving high yields (79% reported) compared to simpler pyridazinone derivatives .

2.3. Functional Group Modifications

2.3.1. Sulfonate Esters

tert-Butyl 4-(2-((methylsulfonyl)oxy)ethyl)piperidine-1-carboxylate incorporates a methylsulfonyl group instead of pyridazinone . Key contrasts:

- Reactivity: Sulfonate esters are electrophilic and serve as leaving groups in nucleophilic substitution reactions, unlike the stable pyridazinone moiety.

- Solubility : The sulfonyl group increases hydrophilicity, which may improve aqueous solubility compared to the target compound.

2.3.2. Bicyclic Diazabicyclo Derivatives

tert-Butyl 4-((1R,2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamido)piperidine-1-carboxylate features a diazabicyclo[3.2.1]octane system, adding structural complexity .

- Bioavailability : The bicyclic framework may enhance membrane permeability due to reduced polarity.

- Synthetic Yield: Multi-step syntheses for such derivatives often result in lower yields compared to simpler piperidine-pyridazinone hybrids.

Research Findings and Implications

- Positional Isomerism : The 4-substituted piperidine derivatives generally exhibit better steric accessibility for target binding compared to 3-substituted analogs .

- Heterocyclic Impact: Pyridazinones offer balanced hydrogen-bonding capacity, while thiadiazoles and bicyclic systems provide niche electronic or conformational advantages .

- Synthetic Feasibility: Sulfonate esters and simpler pyridazinone derivatives achieve higher yields (up to 100%) compared to complex fused-ring systems (79% for imidazopyrrolopyrazine) .

Preparation Methods

Synthesis of tert-Butyl 4-hydroxypiperidine-1-carboxylate

- Starting from piperidine, the nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

- The 4-position of the piperidine ring is hydroxylated or introduced as a hydroxymethyl substituent.

- This intermediate is isolated as tert-butyl 4-hydroxypiperidine-1-carboxylate.

Conversion of Hydroxyl to Leaving Group

- The hydroxyl group at the 4-position is converted into a better leaving group to facilitate substitution.

- Commonly, methanesulfonyl chloride (MsCl) or tosyl chloride (TsCl) is used in the presence of a base such as triethylamine in dichloromethane at 0 °C to room temperature.

- This step yields tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate or the corresponding tosylate with near quantitative yield (up to 99%) as confirmed by NMR analysis.

Preparation of 6-oxo-1,6-dihydropyridazin-3-yl Nucleophile

Nucleophilic Substitution to Form Ether Linkage

- The nucleophilic oxygen of the 6-oxo-1,6-dihydropyridazin-3-yl attacks the activated piperidine intermediate (mesylate or tosylate) under basic conditions.

- Cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile is used.

- The reaction is typically performed at elevated temperatures (e.g., 80 °C) to promote substitution.

- This step yields the target compound tert-butyl 4-(((6-oxo-1,6-dihydropyridazin-3-yl)oxy)methyl)piperidine-1-carboxylate in moderate to good yields (typically 30-40% isolated yield).

Representative Experimental Data

| Step | Reagents & Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Boc2O, base, piperidine | tert-butyl 4-hydroxypiperidine-1-carboxylate | Quantitative | Standard Boc protection |

| 2 | MsCl or TsCl, Et3N, DCM, 0 °C to RT | tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate | 99 | Excellent leaving group formation |

| 3 | 6-oxo-1,6-dihydropyridazin-3-yl nucleophile, Cs2CO3, DMF, 80 °C | This compound | 30-40 | Nucleophilic substitution |

Analytical Characterization

- NMR Spectroscopy: Proton NMR confirms the presence of tert-butyl group (singlet near 1.46 ppm), piperidine ring protons, and aromatic protons of the pyridazinone moiety.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight ~295.33 g/mol.

- Purification: Reverse phase HPLC (water:methanol gradient) is typically employed to purify the final product to high purity.

Research Findings and Optimization Notes

- The choice of leaving group (mesylate vs tosylate) impacts reaction efficiency; mesylates often provide cleaner substitution.

- Cesium carbonate is preferred over potassium carbonate for higher nucleophilicity and better yields.

- Reaction temperature and solvent polarity are critical; DMF and acetonitrile are favored solvents.

- Protective group stability under reaction conditions ensures minimal side reactions and decomposition.

- The overall synthetic route is amenable to scale-up with moderate yields and reproducibility.

Q & A

Q. What advanced techniques enable structural modification for SAR studies?

- Methodological Answer : Introduce substituents via Suzuki-Miyaura coupling (for boronate intermediates) or click chemistry (for triazole derivatives). For example, tert-butyl 4-(diphenylamino)piperidine-1-carboxylate analogs can be synthesized to study steric effects on bioactivity. Purification via preparative HPLC ensures isomer separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.